(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate

Catalog No.
S1551717
CAS No.
9005-67-8
M.F
C22H42O8
M. Wt
434.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-...

CAS Number

9005-67-8

Product Name

(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate

Molecular Formula

C22H42O8

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C22H42O8/c1-2-3-4-5-6-7-8-9-10-11-20(26)29-16-18(25)21-22(28-15-13-24)19(17-30-21)27-14-12-23/h18-19,21-25H,2-17H2,1H3/t18-,19+,21-,22-/m1/s1

InChI Key

CRBBOOXGHMTWOC-NPDDRXJXSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O

Synonyms

Sorbitan Monostearate Polyoxyethylene Derivs.; Admul T 60K; Ahco DFS 100; Ahco DFS 149; Armotan PMS 20; Atlas G 1036; Crill 8; Crill 9; Crill S 8; Crillet 3; Crillet 31; Disponil SMS 120F1; Drewpone 60; Durfax 60K; E 435; Emasol 3130; Emasol S 120V;

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OCCO)OCCO)O

Description

TWEEN 60 is a niosome.
Polysorbate 60 is a hydrophilic nonionic surfactant generally used as an emulsifier, dispersing agent and solubilizer.
Polysorbate 60, also known as E435 or tween 60, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polysorbate 60 is considered to be a practically insoluble (in water) and relatively neutral molecule. Polysorbate 60 has been primarily detected in urine. Within the cell, polysorbate 60 is primarily located in the membrane (predicted from logP) and cytoplasm. Polysorbate 60 has a mild, alcoholic, and bitter taste.

The compound (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate is a complex organic molecule characterized by its unique structural features. It contains a dodecanoate (a fatty acid) moiety linked to a sugar-like structure, specifically a modified oxolane (tetrahydrofuran) ring that includes hydroxyethoxy substituents. This combination suggests potential applications in various fields, particularly in biochemistry and pharmaceuticals.

Data Source

  • FooDB Database: Showing Compound Polysorbate 80 (FDB016183):
  • Fatty Acid Esters

    The compound belongs to the class of fatty acid esters, which are derivatives of fatty acids and can possess various functionalities depending on the specific structure. Research in this area focuses on understanding the relationship between structure and function of these molecules.

  • Surfactants

    The presence of multiple hydroxyl groups suggests the molecule might have surfactant properties. Surfactants are amphiphilic molecules that can lower the surface tension of liquids and have various applications in detergents, cosmetics, and pharmaceuticals [].

The chemical behavior of this compound can be understood through several types of reactions:

  • Esterification: The formation of the ester bond between the hydroxyethyl group and the dodecanoic acid.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to its constituent alcohol and acid.
  • Oxidation-Reduction: The hydroxyl groups can participate in redox reactions, potentially affecting biological activity.

These reactions are crucial for understanding its metabolic pathways and interactions within biological systems

The biological activity of this compound is primarily predicted through structure-activity relationship models. Such compounds often exhibit properties such as:

  • Antioxidant Activity: Due to the presence of hydroxyl groups, which can scavenge free radicals.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.
  • Potential Anti-inflammatory Effects: The fatty acid component may contribute to anti-inflammatory responses.

Computer-aided prediction tools have been employed to assess its potential biological activities, indicating promising therapeutic applications .

Synthesis of this compound can involve several methods:

  • Chemical Synthesis:
    • Starting from dodecanoic acid, it can undergo esterification with the appropriate alcohols derived from sugar-like structures.
    • Protecting groups may be used to ensure selective reactions at specific hydroxyl groups during synthesis.
  • Biochemical Synthesis:
    • Enzymatic pathways could be harnessed to facilitate the formation of the ester bond under mild conditions, potentially increasing yields and reducing by-products.

These methods highlight the versatility in synthesizing such compounds for research and application purposes .

The applications of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate span various fields:

  • Pharmaceuticals: Potential use as a drug formulation component due to its biocompatibility.
  • Cosmetics: As an emollient or skin-conditioning agent.
  • Food Industry: Possible applications as a food additive or preservative due to antimicrobial properties.

These applications underscore the compound's relevance in both health and consumer products .

Interaction studies are essential for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Evaluating how well it binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how it is metabolized can reveal potential side effects or interactions with other drugs.

Such studies are critical for assessing safety and efficacy in therapeutic contexts .

When comparing this compound with similar structures, several notable compounds emerge:

Compound NameStructureUnique Features
1. Ethyl DodecanoateC12H24O2Simple ester without sugar moiety
2. Dodecanoic AcidC12H24O2Fatty acid structure; no hydroxyl groups
3. 2-Hydroxyethyl DodecanoateC14H28O3Contains one hydroxyethyl group; simpler than the target compound

Uniqueness

The uniqueness of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate lies in its combination of a fatty acid with a complex sugar-like structure featuring multiple hydroxyl groups. This configuration may enhance its solubility and biological activity compared to simpler fatty acids or esters .

Physical Description

Liquid

XLogP3

2.8

Wikipedia

[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate

Dates

Modify: 2023-08-15

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